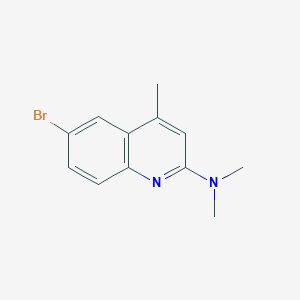

6-Bromo-N,N,4-trimethylquinolin-2-amine

Cat. No. B8721008

Key on ui cas rn:

89446-20-8

M. Wt: 265.15 g/mol

InChI Key: OFCQCVPVKUPTDE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04587341

Procedure details

To a stirred solution of 0.30 g (0.00113 moles) of 6-bromo-2-dimethylamino-4-methylquinoline in 30 ml of dry (freshly distilled from over LiAlH4) THF under N2 at -78° C., 1.45 ml (0.00226 moles) of 1.56M n-BuLi was added dropwise over a 5 minute period. 0.23 ml (0.00297 moles) of dry DMF (freshly distilled from over CaH2) was added to the reaction mixture in one portion. The dry ice/acetone bath was removed 12 minutes after the addition of DMF and the solution allowed to warm to -40°. The reaction mixture was poured onto 17 ml of 1N HCl in ice (22 minutes after addition of DMF) and extracted with 30 ml ether. The aqueous solution was made alkaline to pH 12 and extracted with three 20 ml portions of CH2Cl2. The yellow-orange coloured extract was washed with H2O and then dried over MgSO4 . The solvent was removed under vacuum, and the residue dried in a vacuum oven, wt 0.23 g (95.8%), m.p. 96°-99° C. The product was recrystallised three times (EtOH/H2O). The TLC of the recrystallised product showed several spots, with the predominant component having an Rf 0.38 in 2:1 hexane/EtOAc and being fluorescent under long hot UV. The product was dissolved in 2:1 hexane/EtOAc and placed on silica flash column. Fractions were collected; those containing the Rf 0.38 product were combined, and the solvent removed in vacuo. The residue was recrystallised from absolute ethanol; weight 0.04 g, (17%) m.p. 116.0°-117.8° C. Anal. Calcd. for C13H14N2O: C, 72.87; H, 6.59; N, 13.07. Found: C, 72.74; H, 6.64; N, 13.05.

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([N:12]([CH3:14])[CH3:13])[CH:6]=[C:5]2[CH3:15].[Li]CCCC.CN([CH:24]=[O:25])C>>[CH3:13][N:12]([CH3:14])[C:7]1[CH:6]=[C:5]([CH3:15])[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH:24]=[O:25])[CH:3]=2)[N:8]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.3 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C2C(=CC(=NC2=CC1)N(C)C)C

|

Step Two

|

Name

|

|

|

Quantity

|

1.45 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0.23 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

freshly distilled from over LiAlH4) THF under N2 at -78° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction mixture in one portion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dry ice/acetone bath was removed 12 minutes

|

|

Duration

|

12 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition of DMF

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to -40°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was poured onto 17 ml of 1N HCl in ice (22 minutes after addition of DMF)

|

|

Duration

|

22 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 30 ml ether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with three 20 ml portions of CH2Cl2

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The yellow-orange coloured extract

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with H2O

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue dried in a vacuum oven, wt 0.23 g (95.8%), m.p. 96°-99° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was recrystallised three times (EtOH/H2O)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The product was dissolved in 2:1 hexane/EtOAc

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Fractions were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was recrystallised from absolute ethanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CN(C1=NC2=CC=C(C=C2C(=C1)C)C=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |